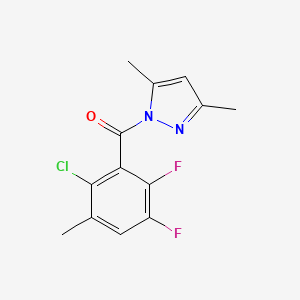
(2-chloro-5,6-difluoro-3-methylphenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5,6-difluoro-3-methylbenzoic acid and 3,5-dimethylpyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine.
Reaction Steps: The reaction proceeds through a series of steps, including esterification, chlorination, and cyclization, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to specific biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)pyrrolidine
- 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-2-methylpiperidine
- 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-3,5-dimethyl-1H-pyrazole is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of chloro, difluoro, and methyl groups on the benzoyl moiety, along with the pyrazole ring, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H11ClF2N2O |
|---|---|
Poids moléculaire |
284.69 g/mol |
Nom IUPAC |
(2-chloro-5,6-difluoro-3-methylphenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C13H11ClF2N2O/c1-6-4-9(15)12(16)10(11(6)14)13(19)18-8(3)5-7(2)17-18/h4-5H,1-3H3 |
Clé InChI |
JHBZNESMOWCVHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)C(=O)N2C(=CC(=N2)C)C)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















